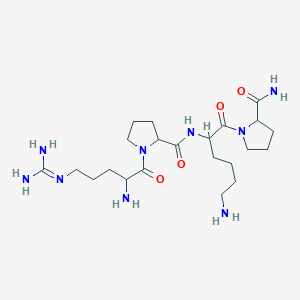
Prometon-d14 (di-iso-propyl-d14)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prometon-d14 (di-iso-propyl-d14) is a stable isotope-labeled compound, specifically a deuterium-labeled version of Prometon. It is primarily used in environmental testing and research as a reference standard. The compound has a molecular formula of C10H5D14N5O and a molecular weight of 239.38 .
Méthodes De Préparation
The synthesis of Prometon-d14 (di-iso-propyl-d14) involves the incorporation of deuterium atoms into the Prometon molecule. This process typically requires specialized conditions to ensure the stable incorporation of deuterium. Industrial production methods often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Prometon-d14 (di-iso-propyl-d14) undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: Prometon-d14 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: Prometon-d14 can participate in substitution reactions, where one functional group is replaced by another.
Applications De Recherche Scientifique
Prometon-d14 (di-iso-propyl-d14) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Testing: Used as a reference standard to detect and quantify Prometon residues in environmental samples.
Pharmacokinetic Studies: Employed in drug development to study the pharmacokinetics and metabolic profiles of Prometon.
Biological Research: Utilized in studies involving the interaction of Prometon with biological systems.
Industrial Applications: Used in the development and testing of herbicides and related compounds.
Mécanisme D'action
The mechanism of action of Prometon-d14 (di-iso-propyl-d14) involves its interaction with specific molecular targets. As a herbicide, Prometon inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production in plants, ultimately causing their death. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies .
Comparaison Avec Des Composés Similaires
Prometon-d14 (di-iso-propyl-d14) is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Prometon: The non-labeled version of Prometon, used as a herbicide.
Atrazine: Another herbicide with a similar mechanism of action but different chemical structure.
Simazine: A herbicide closely related to Prometon, used for similar applications.
Prometon-d14’s uniqueness lies in its deuterium labeling, which provides advantages in research applications, particularly in environmental and pharmacokinetic studies.
Propriétés
Formule moléculaire |
C10H19N5O |
|---|---|
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D |
Clé InChI |
ISEUFVQQFVOBCY-MFVRGKIVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)OC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)OC)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzhydryl-6-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12304714.png)

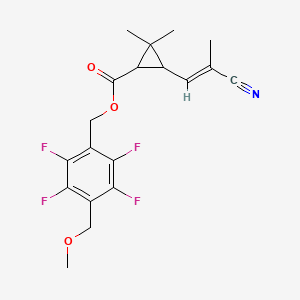
![Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate](/img/structure/B12304723.png)

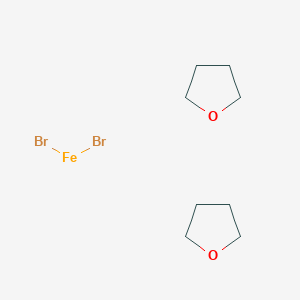
![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)
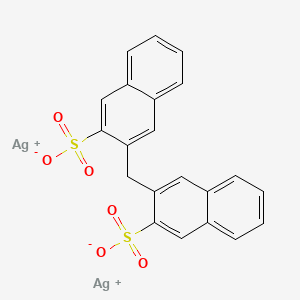
![4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-](/img/structure/B12304755.png)
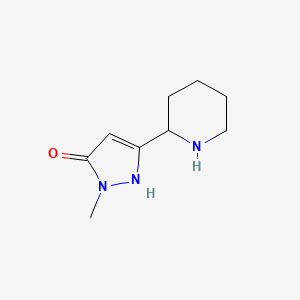
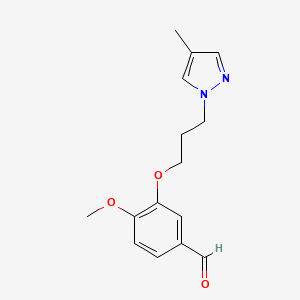
![5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12304769.png)
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B12304783.png)
